3-Azaspiro[5.5]undecan-9-one

Lipophilicity Drug-likeness Solubility

3-Azaspiro[5.5]undecan-9-one is a saturated spiroheterocycle composed of two six‑membered rings sharing a single spiro‑carbon, bearing a secondary amine at position 3 and a ketone at position 9. It is classified as a bifunctional building block that simultaneously offers a hydrogen‑bond donor (NH) and a reactive carbonyl, making it a versatile intermediate for medicinal chemistry programs that require rigid, three‑dimensional scaffolds with a high fraction of sp³‑hybridized carbons (Fsp³ = 0.9).

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 1056629-32-3
Cat. No. B1507587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azaspiro[5.5]undecan-9-one
CAS1056629-32-3
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CC2(CCC1=O)CCNCC2
InChIInChI=1S/C10H17NO/c12-9-1-3-10(4-2-9)5-7-11-8-6-10/h11H,1-8H2
InChIKeyZPKCBDBPTCYRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azaspiro[5.5]undecan-9-one (CAS 1056629-32-3) – Spirocyclic Building Block Profile for Procurement Assessment


3-Azaspiro[5.5]undecan-9-one is a saturated spiroheterocycle composed of two six‑membered rings sharing a single spiro‑carbon, bearing a secondary amine at position 3 and a ketone at position 9 . It is classified as a bifunctional building block that simultaneously offers a hydrogen‑bond donor (NH) and a reactive carbonyl, making it a versatile intermediate for medicinal chemistry programs that require rigid, three‑dimensional scaffolds with a high fraction of sp³‑hybridized carbons (Fsp³ = 0.9) . Its commercial availability in 98 % purity with fully documented GHS classification supports its routine procurement for structure‑activity‑relationship (SAR) campaigns and library synthesis.

Why 3-Azaspiro[5.5]undecan-9-one (CAS 1056629-32-3) Cannot Be Replaced by Generic Spiro‑Amine or Spiro‑Ketone Analogs


In‑class compounds such as 3‑azaspiro[5.5]undecane (the des‑oxo analog) or 3‑oxaspiro[5.5]undecan‑9‑one (the O‑for‑NH replacement) appear structurally similar but exhibit fundamentally different physicochemical and hydrogen‑bonding profiles that alter their behavior in both synthetic derivatization and biological target engagement. The target compound’s combination of a free secondary amine (HBD = 1) and a ketone (HBA = 2) produces a LogP of 0.94 , which is 1.7–2.0 log units lower than the parent 3‑azaspiro[5.5]undecane . This shift is large enough to change aqueous solubility and membrane permeability by more than an order of magnitude, rendering generic substitution quantitatively inappropriate. Moreover, the free NH permits chemoselective derivatization without the deprotection steps required by N‑Boc‑protected variants [1], directly affecting synthetic efficiency and total step count in lead‑optimization campaigns.

Quantitative Differentiation Evidence for 3-Azaspiro[5.5]undecan-9-one (CAS 1056629-32-3) Versus Closest Analogs


Lipophilicity Shift: 3-Azaspiro[5.5]undecan-9-one is 1.7–2.0 Log Units More Polar Than the Parent 3-Azaspiro[5.5]undecane

The introduction of the ketone at position 9 reduces the calculated LogP of 3‑azaspiro[5.5]undecan‑9‑one to 0.94 , compared with a LogP of 2.65–3.01 for the des‑oxo analog 3‑azaspiro[5.5]undecane . This difference of approximately −1.7 to −2.0 log units corresponds to a theoretical 50‑ to 100‑fold increase in aqueous solubility and a commensurate decrease in passive membrane permeability, establishing that the two compounds are not interchangeable in any property‑sensitive application.

Lipophilicity Drug-likeness Solubility

Hydrogen-Bond Donor Presence: Free Secondary Amine Confers One HBD That the 3-Oxa Analog Lacks

3‑Azaspiro[5.5]undecan‑9‑one possesses a secondary amine (NH) that contributes one hydrogen‑bond donor (HBD = 1) and one acceptor (N), in addition to the ketone acceptor, for a total HBA of 2 . The direct heteroatom‑exchange analog 3‑oxaspiro[5.5]undecan‑9‑one replaces the NH with an oxygen atom, resulting in HBD = 0 while retaining HBA = 2 . The presence or absence of a single HBD can be decisive for target‑binding enthalpy, selectivity, and crystal packing, making the two scaffolds functionally non‑equivalent.

Hydrogen bonding Molecular recognition Bioisosterism

Validated Scaffold for GPIIb/IIIa Antagonists: The 3-Azaspiro[5.5]undec-9-yl Nucleus Delivers Potent Platelet Aggregation Inhibition

Pandey et al. (2001) reported the synthesis and biological evaluation of a series of glycoprotein IIb‑IIIa antagonists built upon the 3‑azaspiro[5.5]undec‑9‑yl nucleus and demonstrated potent inhibition of platelet aggregation in human platelet‑rich plasma [1]. The mono‑azaspirocyclic scaffold was prioritized over the earlier 3,9‑diazaspiro[5.5]undecane template (Part 1 of the same series) due to superior pharmacological properties, confirming that the single‑nitrogen, ketone‑bearing architecture offers a productive starting point for non‑peptide RGD mimetic design.

GPIIb/IIIa Platelet aggregation Scaffold validation

Fraction sp³ (Fsp³) of 0.9: One of the Highest Attainable Values for a Bifunctional Spiro Building Block

The fully saturated nature of the two six‑membered rings in 3‑azaspiro[5.5]undecan‑9‑one yields an Fsp³ of 0.9 , substantially exceeding the average Fsp³ of ~0.45 reported for oral drugs and clinical candidates [1]. Among commercially available spiro‑bifunctional building blocks, this value is near the theoretical maximum (ten sp³‑carbons out of ten total), making the compound a uniquely attractive starting point for increasing molecular three‑dimensionality in fragment‑based and diversity‑oriented synthesis.

Fsp3 3D character Drug-likeness

Commercial Purity of 98 % with Fully Documented GHS Classification Enables Immediate Use in Regulated Workflows

The free base of 3‑azaspiro[5.5]undecan‑9‑one is commercially available at a minimum purity of 98 % from multiple independent suppliers (Fluorochem, AKSci) with fully declared GHS hazard statements (H302–H315–H319–H335, Signal Word Warning) . By contrast, the hydrochloride salt (CAS 1225437‑09‑1) is offered at slightly lower typical purities (≥97 % by HPLC) and introduces counter‑ion variability that must be addressed prior to use in anhydrous or base‑sensitive chemistry.

Purity GHS classification Procurement readiness

Procurement‑Relevant Application Scenarios for 3-Azaspiro[5.5]undecan-9-one (CAS 1056629-32-3)


Scaffold‑Hopping from 3,9‑Diazaspiro[5.5]undecanes to Mono‑Aza Antithrombotic Leads

The validated GPIIb/IIIa antagonist template carrying the 3‑azaspiro[5.5]undec‑9‑yl nucleus [1] provides a direct entry point for medicinal chemists seeking to improve the potency or pharmacokinetic profile of existing diazaspiro‑based antiplatelet leads. Because the mono‑aza scaffold was deliberately advanced over the 3,9‑diaza series, procurement of the free‑base building block enables rapid exploration of N‑substitution chemistry while retaining the ketone for late‑stage diversification.

Replacement of N‑Boc‑Protected Intermediates with the Free Amine Building Block for Step‑Economical Synthesis

The free secondary amine eliminates the need for a Boc‑deprotection step (which can require acidic conditions that are incompatible with acid‑sensitive substrates) [2]. This reduces the linear step count by at least one synthetic operation per sequence, directly impacting throughput in parallel library synthesis and enabling earlier assessment of SAR trends without protecting‑group attrition.

High‑Fsp³ Fragment Library Construction Targeting Underexplored 3D Chemical Space

With an Fsp³ of 0.90 , which is approximately double the average oral‑drug Fsp³ of ~0.45 [3], 3‑azaspiro[5.5]undecan‑9‑one is one of the most three‑dimensionally saturated, commercially available spiro building blocks. Incorporating it into fragment libraries biases the collection toward conformational novelty and away from the flat, aromatic‑rich molecules that have historically dominated HTS decks, potentially opening new target‑class opportunities including protein–protein interactions and antibacterial targets.

Physicochemical Property Tuning via Ketone→Polar Group Optimization Without Altering Amine Pharmacophore

The LogP of 0.94 positions the compound in the borderline region between CNS and non‑CNS drug space. By keeping the amine constant as the primary pharmacophore attachment point, medicinal chemists can use the ketone for systematic reduction, reductive amination, or Wittig chemistry to titrate LogP upward or downward, directly influencing solubility and permeability without disrupting the key amine‑mediated interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azaspiro[5.5]undecan-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.